Lipophilicity Across Positional Isomers
The target meta‑isomer exhibits a higher computed XLogP3 value of 1.4 compared to 1.2 for the ortho‑isomer (2-(1H‑imidazol‑2‑yl)benzoic acid) [1]. This indicates a measurable difference in lipophilicity that can influence membrane permeability and protein binding in biological assays.
| Evidence Dimension | Computed partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-(1H-imidazol-2-yl)benzoic acid (XLogP3 = 1.2) |
| Quantified Difference | ΔXLogP3 = +0.2 (approximately 17% higher) |
| Conditions | Computed using XLogP3 3.0 algorithm, standard PubChem processing. |
Why This Matters
A higher logP indicates greater lipophilicity, which can be critical for tailoring membrane permeability in cell-based assays or for tuning pharmacokinetic properties of derived lead compounds.
- [1] PubChem. 2-(1H-Imidazol-2-yl)benzoic acid (CID 1475900). Accessed 2026-04-25. https://pubchem.ncbi.nlm.nih.gov/compound/1475900 View Source
